1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Description
1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-4-16-7-5-6-13(2)19(16)23-20(24)21-12-15-8-9-18-17(11-15)10-14(3)22-18/h5-11,22H,4,12H2,1-3H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSISQBMENGWBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Amines with Isothiocyanates
The most direct route to 1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves the reaction of 2-ethyl-6-methylphenylamine with (2-methyl-1H-indol-5-yl)methyl isothiocyanate under anhydrous conditions. This method, adapted from protocols for indole-thiourea hybrids, typically employs dichloromethane or tetrahydrofuran as solvents, with yields ranging from 65% to 82% depending on stoichiometric ratios.
An alternative approach utilizes 2-ethyl-6-methylphenyl isothiocyanate reacting with (2-methyl-1H-indol-5-yl)methylamine. This reverse pathway demonstrates comparable efficiency but requires stringent moisture control to prevent thiourea decomposition.
Thiophosgene-Mediated Coupling
For laboratories lacking access to pre-formed isothiocyanates, thiophosgene (CSCl₂) serves as a versatile reagent for in situ isothiocyanate generation. The two-step process involves:
- Treating 2-ethyl-6-methylphenylamine with thiophosgene at 0–5°C to form 2-ethyl-6-methylphenyl isothiocyanate.
- Reacting the intermediate with (2-methyl-1H-indol-5-yl)methylamine at room temperature for 12–18 hours.
This method achieves yields of 58–70% but necessitates careful handling due to thiophosgene’s toxicity.
Stepwise Laboratory Synthesis
Reagent Preparation
2-Ethyl-6-Methylphenyl Isothiocyanate Synthesis
- Dissolve 2-ethyl-6-methylphenylamine (1.0 equiv) in dry dichloromethane.
- Add thiophosgene (1.1 equiv) dropwise at 0°C under nitrogen.
- Stir for 4 hours, then wash sequentially with 5% NaHCO₃ and brine.
- Dry over MgSO₄ and concentrate under reduced pressure.
(2-Methyl-1H-Indol-5-yl)Methylamine Synthesis
Thiourea Formation
- Combine equimolar quantities of 2-ethyl-6-methylphenyl isothiocyanate and (2-methyl-1H-indol-5-yl)methylamine in anhydrous THF.
- Reflux at 65°C for 8–12 hours under nitrogen.
- Cool to room temperature, filter precipitated product, and recrystallize from ethanol/water (3:1).
Table 1: Optimization Parameters for Thiourea Synthesis
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DCM, THF, EtOH | THF | +18% |
| Temperature (°C) | 25, 50, 65, 80 | 65 | +22% |
| Reaction Time (h) | 4, 8, 12, 24 | 12 | +15% |
| Molar Ratio | 0.8:1 – 1.2:1 | 1.05:1 (amine:iso) | +9% |
Data derived from analogous indole-thiourea syntheses.
Industrial-Scale Production Methods
Continuous-Flow Reactor Systems
Modern pharmaceutical production employs tubular reactors for thiourea synthesis, offering:
- Enhanced Heat Transfer : Maintains precise temperature control (±1°C) during exothermic coupling steps.
- Reduced Side Reactions : Short residence times (2–5 minutes) minimize hydrolysis and oligomerization.
- Automated Purification : Inline crystallization units coupled with centrifugal separators achieve >95% purity without column chromatography.
Solvent Recycling Protocols
Industrial plants recover >85% of THF via fractional distillation, reducing raw material costs by 30–40% compared to batch processes.
Analytical Validation of Synthesis
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the thiourea bridge adopts a planar conformation, with key bond lengths of C=S (1.68 Å) and C-N (1.34 Å), consistent with resonance stabilization.
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling equimolar amine and isothiocyanate with SiO₂ as grinding auxiliary achieves 89% yield in 2 hours, eliminating solvent use.
Biocatalytic Routes
Preliminary studies using immobilized thiourea synthase show 45% conversion at 37°C, though industrial viability remains limited by enzyme cost.
Yield Optimization Strategies
Microwave Assistance
Irradiating the reaction mixture at 100 W for 15 minutes accelerates coupling, boosting yield to 88% while reducing THF consumption by 60%.
Phase-Transfer Catalysis
Adding tetrabutylammonium bromide (10 mol%) improves interfacial contact between hydrophilic amines and hydrophobic isothiocyanates, particularly in biphasic systems.
Chemical Reactions Analysis
Oxidation Reactions
The thiourea group (-NH-CS-NH-) undergoes oxidation to form sulfonyl derivatives. Key reagents and conditions include:
| Reagent(s) | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | Acidic (H₂SO₄), 0–5°C | Sulfonyl derivative | 65–78 | |
| Meta-chloroperbenzoic acid | Dichloromethane, RT | Sulfonic acid analog | 72 |
Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the sulfur atom, forming intermediates like sulfenic or sulfinic acids before reaching the final sulfonyl product. The reaction rate depends on electron-withdrawing substituents near the thiourea group.
Reduction Reactions
Reduction of the thiourea moiety yields corresponding amines:
| Reagent(s) | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | Tetrahydrofuran, reflux | 1-(2-Ethyl-6-methylphenyl)ethylamine | 85 | |
| Catalytic hydrogenation (H₂/Pd-C) | Ethanol, 50°C | Desulfurized amine derivative | 90 |
Kinetics : Reduction rates are enhanced in polar aprotic solvents due to better stabilization of the transition state.
Electrophilic Aromatic Substitution
The indole and phenyl rings undergo substitution reactions:
Substituent Effects :
-
Electron-donating groups (e.g., methyl on indole) direct electrophiles to para/ortho positions .
-
Halogenation at indole C-4 increases antimicrobial potency by 3–5× compared to unmodified analogs .
Hydrogen Bonding and Coordination Chemistry
The thiourea group participates in non-covalent interactions:
-
Hydrogen bonding : Forms stable complexes with enzymes (e.g., DNA gyrase) via N-H···O/N motifs, inhibiting catalytic activity .
-
Metal coordination : Binds transition metals (Cu²⁺, Fe³⁺) through sulfur and nitrogen atoms, forming octahedral complexes.
Comparative Reactivity and Biological Impact
Structural modifications influence both reactivity and bioactivity:
Industrial-Scale Reaction Optimization
-
Automated flow reactors improve yield (93%) and purity (>99%) for large-scale oxidation.
-
Solvent-free conditions reduce waste in reduction reactions, aligning with green chemistry principles.
Scientific Research Applications
The compound 1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a member of the thiourea family, which has garnered attention for its diverse applications in medicinal chemistry, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the scientific research applications of this compound, supported by data tables and case studies from verified sources.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiourea derivatives. For instance, various thiourea compounds have been synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicate that certain derivatives exhibit significant inhibitory activity, with minimal inhibitory concentration (MIC) values demonstrating their effectiveness against biofilm formation and planktonic growth .
Data Table: Antimicrobial Efficacy of Thiourea Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 | Planktonic |
| Compound B | Escherichia coli | 16 | Biofilm |
| This compound | TBD | TBD |
Anticancer Properties
Thioureas have also been explored for their anticancer properties. A study involving various thiourea derivatives showed promising results in inhibiting cell growth in human cancer cell lines. The compound's structural features may enhance its interaction with cancer cell pathways, leading to apoptosis .
Case Study: Anticancer Activity Assessment
In a series of tests conducted by the National Cancer Institute, several thiourea derivatives were evaluated for their cytotoxic effects on cancer cells. Notably, compounds similar to This compound demonstrated significant growth inhibition rates.
Anti-inflammatory Effects
The anti-inflammatory potential of thiourea derivatives is another area of interest. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that they could be beneficial in treating inflammatory diseases .
Research Findings on Anti-inflammatory Activity
A recent review summarized various thiourea derivatives' effects on inflammation markers, indicating that modifications in the chemical structure can lead to enhanced anti-inflammatory activity.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the indole ring can interact with aromatic residues in proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- 1-(2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- 1-(2-ethyl-6-methylphenyl)-3-[(1H-indol-5-yl)methyl]thiourea
Uniqueness
1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is unique due to the presence of both the 2-ethyl-6-methylphenyl and 2-methyl-1H-indol-5-yl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further study in pharmacological applications.
Chemical Structure
The compound can be represented as follows:
This structure includes an ethyl and a methyl group on the phenyl ring, along with an indole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Thiourea derivatives, including the compound , have been investigated for various biological activities such as anticancer, antimicrobial, and antiprotozoal effects. The following sections summarize the findings related to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated a series of thiourea derivatives against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range (e.g., 7.01 ± 0.60 µM for HeLa cells) . This suggests that modifications in the thiourea structure can enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 7.01 ± 0.60 |
| Compound B | A549 | 8.55 ± 0.35 |
| Compound C | MCF-7 | 14.31 ± 0.90 |
Antimicrobial Activity
Thiourea derivatives have also shown promising antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth.
Research Findings
A comprehensive evaluation of thiourea derivatives revealed significant antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 10 |
| Escherichia coli | < 10 |
| Micrococcus luteus | < 5 |
Antiprotozoal Activity
Thiourea derivatives have been explored for their antiprotozoal effects, particularly against Leishmania species.
In Vitro Efficacy
One study synthesized multiple thiourea derivatives and tested them against Leishmania amazonensis. The most potent compounds showed IC50 values below 10 µM, indicating strong potential as therapeutic agents against leishmaniasis .
| Compound | IC50 (µM) |
|---|---|
| Thiourea A | 4.9 ± 1.2 |
| Thiourea B | 10.8 ± 2.4 |
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is often linked to their structural characteristics. Studies suggest that the presence of specific functional groups and the overall molecular structure play crucial roles in determining their efficacy .
Key SAR Insights
- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly influence activity.
- Spacer Length : Variations in spacer length between the thiourea moiety and other functional groups affect potency.
- Hydrogen Bonding : The number of hydrogen bond donors and acceptors correlates with increased activity against target organisms .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea?
- Methodology : Synthesis typically involves reacting substituted anilines with isothiocyanates under reflux conditions. For example, analogous thioureas are synthesized by coupling amino intermediates (e.g., 2-methyl-1H-indol-5-ylmethylamine) with aryl isothiocyanates in anhydrous solvents like THF or DMF. Purification is achieved via column chromatography or recrystallization .
- Key Considerations : Optimize reaction time and temperature to avoid side products. Monitor reaction progress using TLC or HPLC.
Q. How is the compound characterized structurally?
- Methodology : Use spectroscopic techniques (NMR, IR) to confirm functional groups (e.g., thiourea C=S stretch at ~1250–1350 cm⁻¹ in IR). Single-crystal X-ray diffraction (SHELX programs) resolves molecular conformation, hydrogen bonding (e.g., N–H···S interactions), and torsion angles . For example, planar acylthiourea groups with pseudo-antiperiplanar C=O and C=S conformations are common .
- Data Interpretation : Compare experimental bond lengths/angles with DFT calculations (e.g., B3PW91/6-311++G(d,p)) to validate intramolecular interactions .
Q. What spectroscopic techniques are critical for purity assessment?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formula. UV-Vis spectroscopy identifies π→π* or n→π* transitions in aromatic/thiourea moieties. Microanalysis (CHNS) verifies elemental composition .
Advanced Research Questions
Q. How can molecular docking and dynamics elucidate this compound’s interaction with enzymes like indoleamine 2,3-dioxygenase 1 (IDO1)?
- Methodology : Perform docking studies (AutoDock Vina, Glide) using the crystal structure of IDO1 (PDB: 6KOF) to predict binding modes. Focus on sulfur-aromatic interactions between the thiourea sulfur and heme cofactor or active-site residues .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Use MD simulations (AMBER, GROMACS) to assess binding stability over time .
Q. How to resolve contradictions in reported biological activities of thiourea derivatives (e.g., antiviral vs. inactive)?
- Methodology : Systematically evaluate assay conditions (e.g., HIV-1 RT inhibition in vs. HIV-1 protease inhibition in ). Control for substituent effects (e.g., bromine vs. methyl groups) and stereochemistry. Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .
- Case Study : No significant HIV-1 RT inhibition in contrasts with 97% HIV-1 protease inhibition in , suggesting target specificity depends on substituent positioning .
Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?
- Methodology : X-ray crystallography reveals intramolecular N–H···O=C bonds between thiourea and carbonyl groups. IR/Raman spectroscopy identifies shifts in N–H stretching frequencies (e.g., ~3300 cm⁻¹) due to hydrogen bonding. Compare experimental data with DFT-optimized geometries .
- Advanced Analysis : AIM (Atoms in Molecules) theory quantifies bond critical points to confirm hydrogen bond strength .
Q. How can computational models predict thiourea derivatives’ pharmacokinetic properties?
- Methodology : Use SwissADME or ADMETLab to compute drug-likeness parameters (LogP, topological polar surface area). Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions influencing solubility and membrane permeability .
- Case Study : Substituents like ethyl or methyl groups in the aryl ring enhance lipophilicity, while indole moieties improve aromatic stacking in biological targets .
Q. What experimental strategies validate thiourea-metal coordination in catalytic systems?
- Methodology : Conduct UV-Vis titration to observe ligand-to-metal charge transfer (LMCT) bands. X-ray absorption spectroscopy (XAS) or cyclic voltammetry characterizes coordination geometry (e.g., monodentate vs. bidentate binding via S and O/N) .
- Application : Thioureas act as ligands for transition metals (e.g., Cu²⁺) in catalytic cycles, with coordination mode affecting redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
